- Preparation of (tetrahydropyranylamino)cyclopentanecarbonyl-substituted fused azaheterocycles as modulators of cytokine receptors such as CCR2, World Intellectual Property Organization, , ,
Cas no 95727-86-9 (5-(trifluoromethyl)pyridine-2-carbonitrile)

95727-86-9 structure
Nombre del producto:5-(trifluoromethyl)pyridine-2-carbonitrile
Número CAS:95727-86-9
MF:C7H3F3N2
Megavatios:172.107331514359
MDL:MFCD08690162
CID:61801
PubChem ID:1535372
5-(trifluoromethyl)pyridine-2-carbonitrile Propiedades químicas y físicas
Nombre e identificación
-
- 5-(Trifluoromethyl)picolinonitrile
- 5-(trifluoromethyl)pyridine-2-carbonitrile
- 2-(5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETONITRILE
- 2-Cyano-5-(trifluoromethyl)pyridine
- 2-Pyridinecarbonitrile, 5-(trifluoromethyl)-
- 5-Trifluoromethyl-pyridine-2-carbonitrile
- 5-(Trifluoromethyl)-2-pyridinecarbonitrile (ACI)
- 2-Cyano-5-trifluoromethylpyridine
- 5-Trifluoromethylpyridine-2-carbonitrile
- 5-(trifluoromethyl)pyridine-2-carbonitrile,98%
- AKOS006223896
- AF-399/32351064
- Z57012257
- MFCD01001119
- AB07941
- 5-(trifluoromethyl)-2-pyridinecarbonitrile
- DTXSID80364197
- SY015711
- CS-W019550
- DB-185456
- J-516454
- 95727-86-9
- AC-28220
- EN300-105961
- SCHEMBL2553743
- AS-5476
-
- MDL: MFCD08690162
- Renchi: 1S/C7H3F3N2/c8-7(9,10)5-1-2-6(3-11)12-4-5/h1-2,4H
- Clave inchi: WDSCJULUXJSJOX-UHFFFAOYSA-N
- Sonrisas: N#CC1C=CC(C(F)(F)F)=CN=1
Atributos calculados
- Calidad precisa: 172.02500
- Masa isotópica única: 172.025
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 1
- Complejidad: 202
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 36.7A^2
- Xlogp3: 1.8
Propiedades experimentales
- Denso: 1.37
- Punto de fusión: 42-43°C
- Punto de ebullición: 232.3℃ at 760 mmHg
- Punto de inflamación: 94.3℃
- índice de refracción: 1.456
- Coeficiente de distribución del agua: Slightly soluble in water.
- PSA: 36.68000
- Logp: 1.97208
5-(trifluoromethyl)pyridine-2-carbonitrile Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315; H319; H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
-
Señalización de mercancías peligrosas:
- Nivel de peligro:6.1
- Grupo de embalaje:III
- Condiciones de almacenamiento:Store at room temperature
5-(trifluoromethyl)pyridine-2-carbonitrile Datos Aduaneros
- Código HS:2933399090
- Datos Aduaneros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(trifluoromethyl)pyridine-2-carbonitrile PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05767-25G |
5-(trifluoromethyl)pyridine-2-carbonitrile |
95727-86-9 | 97% | 25g |
¥ 250.00 | 2023-04-12 | |
TRC | T790685-50 g |
5-(Trifluoromethyl)picolinonitrile |
95727-86-9 | 50g |
315.00 | 2021-07-16 | ||
eNovation Chemicals LLC | Y1131828-25g |
5-Trifluoromethyl-pyridine-2-carbonitrile |
95727-86-9 | 95% | 25g |
$150 | 2024-07-28 | |
Enamine | EN300-105961-1.0g |
5-(trifluoromethyl)pyridine-2-carbonitrile |
95727-86-9 | 95% | 1g |
$29.0 | 2023-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065359-25g |
5-(Trifluoromethyl)picolinonitrile |
95727-86-9 | 98% | 25g |
¥368.00 | 2024-04-23 | |
Enamine | EN300-105961-50.0g |
5-(trifluoromethyl)pyridine-2-carbonitrile |
95727-86-9 | 95% | 50g |
$246.0 | 2023-06-10 | |
abcr | AB275452-250 g |
5-(Trifluoromethyl)pyridine-2-carbonitrile, 94%; . |
95727-86-9 | 94% | 250g |
€728.10 | 2023-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065359-5g |
5-(Trifluoromethyl)picolinonitrile |
95727-86-9 | 98% | 5g |
¥77.00 | 2024-04-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T30110-25g |
5-(Trifluoromethyl)picolinonitrile |
95727-86-9 | 25g |
¥356.0 | 2021-09-07 | ||
Enamine | EN300-105961-0.25g |
5-(trifluoromethyl)pyridine-2-carbonitrile |
95727-86-9 | 95% | 0.25g |
$19.0 | 2023-10-28 |
5-(trifluoromethyl)pyridine-2-carbonitrile Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; overnight, 80 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
Referencia
- Preparation of benzanilide compounds as pesticides, Japan, , ,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Chloroform ; rt; 1 h, rt
1.2 3 h, 60 °C; < 60 °C
1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 3 h, 60 °C; < 60 °C
1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- C-H Cyanation of 6-Ring N-Containing HeteroaromaticsChemistry - A European Journal, 2017, 23(59), 14733-14737,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Hydroxyamine hydrochloride , 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-, hydrochloride (1:1) Solvents: Acetonitrile ; 3 - 4 h, 60 °C
Referencia
- HCl·DMPU-assisted one-pot and metal-free conversion of aldehydes to nitrilesGreen Chemistry, 2020, 22(13), 4161-4164,
Synthetic Routes 5
Condiciones de reacción
Referencia
- Preparation of benzanilide derivatives as pesticides, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Pyridine ; 2 h, reflux
Referencia
- Preparation of 3,5-diaryl-1,2,4-oxadiazoles and analogs as activators of caspases and inducers of apoptosis., World Intellectual Property Organization, , ,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Polyethylene glycol lauryl ether , Poly(methylhydrosiloxane) Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][[5-(diphenylphosphino)-9,9-dimethyl-9H-xa… Solvents: Tetrahydrofuran , Water ; 12 h, 65 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Late-stage Pd-catalyzed Cyanations of Aryl/Heteroaryl Halides in Aqueous Micellar MediaChemCatChem, 2021, 13(1), 212-216,
Synthetic Routes 8
Condiciones de reacción
Referencia
- Preparation of heterocyclic compounds for treating hepatitis C virus, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Triethylamine , Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; rt; 2 h, rt
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; overnight, 80 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; overnight, 80 °C
Referencia
- Heteroaromatic ureas as vanilloid receptor (VR1) modulators, in particular antagonists, for treating pain and/or inflammation, World Intellectual Property Organization, , ,
Synthetic Routes 10
Condiciones de reacción
Referencia
- Preparation of phenyl carbamates and their use as agrochemical fungicides and insecticides, Japan, , ,
Synthetic Routes 11
Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide ; 2 h, 180 °C; cooled
Referencia
- Preparation of used azabicyclic compounds that inhibit vanilloid receptor subtype 1 (VR1) receptor, United States, , ,
Synthetic Routes 12
Condiciones de reacción
Referencia
- Preparation of heterocyclyliminophenyl compounds as agricultural and horticultural fungicides and insecticides, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide ; 2 h, 180 °C; cooled
Referencia
- Preparation of fused azabicyclic compounds that inhibit vanilloid receptor subtype 1 (VR1), United States, , ,
5-(trifluoromethyl)pyridine-2-carbonitrile Raw materials
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-(Trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
- 5-(trifluoromethyl)pyridine-2-carbaldehyde
- 2-Hydroxy-5-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)pyridine
- trimethylsilanecarbonitrile
5-(trifluoromethyl)pyridine-2-carbonitrile Preparation Products
5-(trifluoromethyl)pyridine-2-carbonitrile Literatura relevante
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Proveedores recomendados
atkchemica
(CAS:95727-86-9)5-(trifluoromethyl)pyridine-2-carbonitrile

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:95727-86-9)5-(trifluoromethyl)pyridine-2-carbonitrile

Pureza:99%
Cantidad:500g
Precio ($):602.0